Mullilam diol
CAS No.: 36150-04-6
Cat. No.: VC0198485
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36150-04-6 |
|---|---|
| Molecular Formula | C10H20O3 |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | (1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol |
| Standard InChI | InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 |
| SMILES | CC(C)C1(CCC(C(C1)O)(C)O)O |
| Canonical SMILES | CC(C)C1(CCC(C(C1)O)(C)O)O |
| Appearance | Powder |
Introduction
Chemical Identity and Structure
Mullilam diol is a naturally occurring monoterpenoid compound that was first isolated from plant sources. The compound was originally formulated as p-menthane-2,3-dihydroxy-1,4-oxide, but subsequent research has conclusively established its revised structure as (±)-p-menthan-1α,2β,4β-triol . This structural revision highlights the evolving nature of natural product chemistry and the importance of rigorous structural characterization.
Basic Chemical Information
Mullilam diol possesses three hydroxyl groups attached to a cyclohexane ring with isopropyl and methyl substituents, giving it unique chemical properties that distinguish it from other monoterpenoids.
| Property | Value |
|---|---|
| CAS Number | 36150-04-6 |
| Molecular Formula | C10H20O3 |
| Molecular Weight | 188.3 g/mol |
| IUPAC Name | (1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol |
| Physical Appearance | Powder |
| PubChem ID | 5326310 |
Table 1: Basic chemical identification parameters of Mullilam diol
Structural Characteristics
The three-dimensional structure of Mullilam diol plays a crucial role in its chemical behavior and potential biological activity. The compound features specific stereochemistry that influences its interactions with other molecules.
Structural Identifiers
Standard structural identifiers allow for precise digital representation and identification of Mullilam diol across chemical databases.
| Identifier Type | Value |
|---|---|
| SMILES | CC(C)C1(CCC(C(C1)O)(C)O)O |
| Standard InChI | InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 |
| Standard InChIKey | RKROZYQLIWCOBD-GUBZILKMSA-N |
| Isomeric SMILES | CC(C)[C@@]1(CCC@(C)O)O |
Table 2: Structural identifiers of Mullilam diol
Historical Context and Structure Revision
The structural characterization of Mullilam diol represents an interesting case study in natural product chemistry. Initial studies proposed a structure that was later revised based on more detailed spectroscopic and chemical analyses.
Original and Revised Structures
Natural Sources and Isolation
Botanical Origin
Mullilam diol has been isolated from the essential oil of Zanthoxylum rhetsa, a plant species belonging to the Rutaceae family . This plant is native to certain regions of Asia and has been traditionally used in various cultural and medicinal practices.
Physical and Chemical Properties
Understanding the physical and chemical properties of Mullilam diol is essential for its characterization, handling, and potential applications.
Physical Properties
| Property | Characteristic |
|---|---|
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage Conditions | Desiccate at -20°C |
| Stability | Powder form: stable for 3 years at -20°C; In solvent: stable for 1 year at -80°C |
Table 3: Physical properties of Mullilam diol
Analytical Methods for Characterization
Various analytical techniques have been employed for the characterization and quality control of Mullilam diol.
Spectroscopic Methods
Spectroscopic techniques are crucial for structure determination and purity assessment of Mullilam diol. The revised structure of Mullilam diol was established using spectroscopic data, highlighting the importance of these techniques in natural product chemistry .
Chromatographic Analysis
Chromatographic techniques, particularly HPLC (High-Performance Liquid Chromatography), are valuable for determining the enantiomeric purity of compounds similar to Mullilam diol. For instance, in related diol research, the enantiomeric excesses were determined by HPLC using a Chiralcel OD column .
Related Research on Diols
Research on various diol compounds provides context for understanding the potential significance of Mullilam diol in different applications.
Diols as Biomarkers
Long-chain diols have been investigated as biomarkers and proxies for paleoclimate research. For instance, the Long chain Diol Index (LDI) has been developed as a proxy for sea surface temperature based on the distributions of long-chain 1,13- and 1,15-diols . While these studies focus on different classes of diols than Mullilam diol, they demonstrate the broader significance of diol compounds in scientific research.
Synthesis of 1,3-Dioxolanes from Diols
Research has shown that diols can be used for the synthesis of 1,3-dioxolanes, which have exhibited antibacterial and antifungal activities. In one study, a series of enantiomerically pure and racemic 1,3-dioxolanes was synthesized by reacting salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . This research direction suggests potential pathways for derivatizing compounds like Mullilam diol for pharmaceutical applications.
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